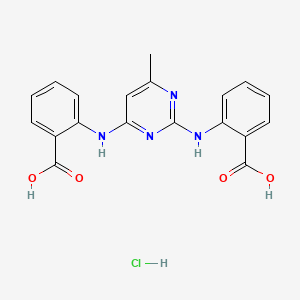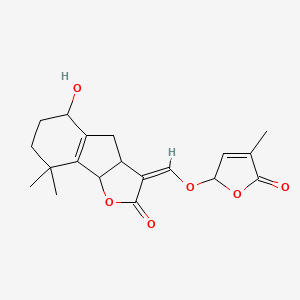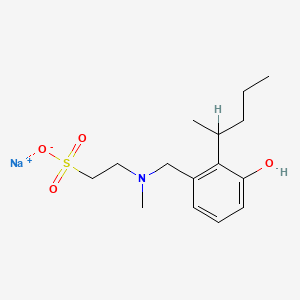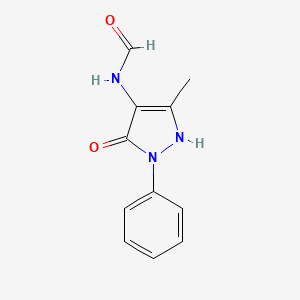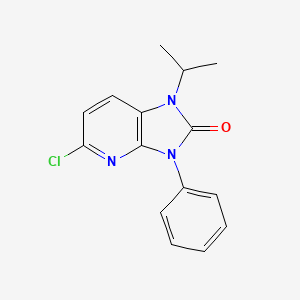
eta-Tocopherol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eta-Tocopherol: is a member of the vitamin E family, which includes tocopherols and tocotrienols. These compounds are known for their antioxidant properties and play a crucial role in protecting cells from oxidative damage. This compound, like other tocopherols, consists of a chromanol ring and a phytyl side chain. It is lipid-soluble and is found in various plant-based foods, including vegetable oils, nuts, and seeds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of eta-tocopherol typically involves the condensation of trimethylhydroquinone with isophytol. This reaction is catalyzed by an acid, such as sulfuric acid, and occurs under controlled temperature conditions. The resulting product is then purified through various chromatographic techniques .
Industrial Production Methods: Industrial production of this compound often involves the extraction of tocopherols from natural sources, such as vegetable oils. The extracted tocopherols are then separated and purified using high-performance liquid chromatography (HPLC). This method ensures the high purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Eta-Tocopherol undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxygen, this compound can be oxidized to form tocopherol quinone.
Reduction: Tocopherol quinone can be reduced back to this compound under certain conditions.
Substitution: The chromanol ring of this compound can undergo substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides
Major Products:
Oxidation: Tocopherol quinone.
Reduction: Regenerated this compound.
Substitution: Various substituted derivatives of this compound
Aplicaciones Científicas De Investigación
Chemistry: Eta-Tocopherol is used as a standard antioxidant in various chemical assays to study oxidative stress and its effects on different compounds .
Biology: In biological research, this compound is studied for its role in protecting cellular membranes from oxidative damage. It is also used to investigate the mechanisms of antioxidant defense in living organisms .
Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer. It is also studied for its role in enhancing immune function .
Industry: In the food industry, this compound is used as a natural preservative to extend the shelf life of products by preventing oxidation. It is also used in the cosmetic industry for its skin-protective properties .
Mecanismo De Acción
Eta-Tocopherol exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing free radicals and preventing them from causing cellular damage. The chromanol ring of this compound donates a hydrogen atom to free radicals, forming a stable tocopherol radical that can be further reduced back to its active form .
Molecular Targets and Pathways:
Lipid Bilayers: Protects lipid bilayers from peroxidation.
Cell Signaling Pathways: Modulates cell signaling pathways involved in inflammation and cell proliferation
Comparación Con Compuestos Similares
- Alpha-Tocopherol
- Beta-Tocopherol
- Gamma-Tocopherol
- Delta-Tocopherol
- Alpha-Tocotrienol
- Beta-Tocotrienol
- Gamma-Tocotrienol
- Delta-Tocotrienol
Comparison: this compound is unique among tocopherols due to its specific methylation pattern on the chromanol ring, which influences its antioxidant activity and biological functions. While alpha-tocopherol is the most biologically active form of vitamin E, this compound has distinct properties that make it valuable in specific applications, such as its potential anti-inflammatory effects .
Propiedades
Número CAS |
91-86-1 |
|---|---|
Fórmula molecular |
C27H46O2 |
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
2,7-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)23(5)18-26(24)29-27/h18-22,28H,7-17H2,1-6H3 |
Clave InChI |
PZZKGQBMBVYPGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C=C1O |
melting_point |
< 25 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


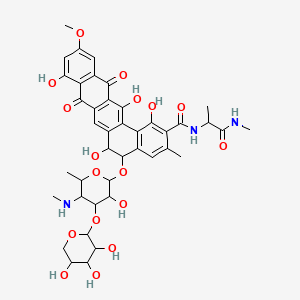
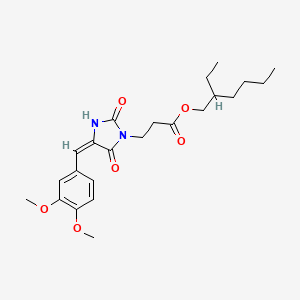

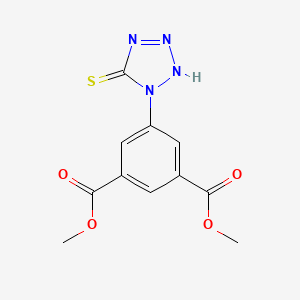
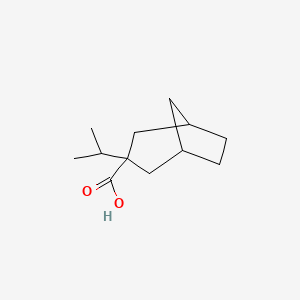
![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
